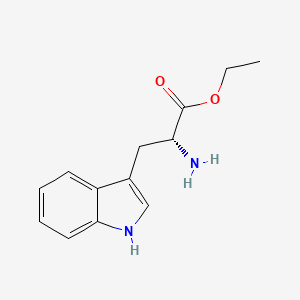

(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate

描述

®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs one-pot, multistep processes to enhance efficiency and yield. These processes combine Fischer indole synthesis with subsequent N-alkylation steps, utilizing commercially available starting materials such as aryl hydrazines, ketones, and alkyl halides .

化学反应分析

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with electrophilic reagents.

Example Reaction with Ethyl Trifluoroacetate

-

Reagents : Ethyl trifluoroacetate, triethylamine (base), methanol solvent

-

Conditions : Room temperature, 16 hours

-

Product : Methyl (2S)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoate

Mechanism :

-

Deprotonation of the amino group by Et₃N.

-

Nucleophilic attack on ethyl trifluoroacetate, forming a stable trifluoroacetamide.

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed under acidic or basic conditions.

Acidic Hydrolysis

-

Reagents : 2M HCl (aqueous)

-

Conditions : Extraction with ethyl acetate post-hydrolysis .

-

Product : Corresponding carboxylic acid derivative.

Basic Hydrolysis

-

Reagents : NaOH or LiOH in aqueous/organic solvent mixtures

-

Product : Water-soluble carboxylate salt.

Condensation Reactions

The amino group reacts with carbonyl compounds to form imines or enamines.

Imine Formation

-

Reagents : Aldehydes (e.g., formaldehyde, benzaldehyde)

-

Conditions : Mild heating in protic solvents (e.g., MeOH)

-

Application : Used to create Schiff base intermediates for further functionalization.

Enamine Synthesis

-

Reagents : Ketones (e.g., acetone, cyclohexanone)

-

Conditions : Catalytic acid (e.g., p-TsOH)

-

Product : Stabilized enamines for heterocyclic synthesis.

Electrophilic Substitution on the Indole Ring

The indole C2, C3, C5, and C6 positions undergo prenylation or alkylation.

Prenylation with DMAPP

-

Reagents : Dimethylallyl pyrophosphate (DMAPP), H₂SO₄ (acid catalyst)

-

Conditions : Aqueous acidic media, 23°C

-

Products :

Mechanism :

-

Acid-mediated generation of a prenyl cation from DMAPP.

-

Electrophilic attack at indole positions, favored by π-electron density (C3 > C2 > C5/C6) .

Alkylation with Michael Acceptors

-

Reagents : α,β-unsaturated carbonyl compounds (e.g., acrylates)

-

Conditions : THF solvent, room temperature, 24 hours

-

Product : Thiazolidinone derivatives (e.g., compound 5 ) via cyclization .

Thiazolidinone Formation

Reaction with carbon disulfide (CS₂) yields heterocyclic thiazolidinones.

General Procedure

-

Reagents : CS₂, Michael acceptors (e.g., acrylonitrile)

-

Conditions : Acidic (CH₃CN) or basic (MeOH) media

-

Products :

Key Data :

Peptide Coupling

The amino group participates in peptide bond formation.

Reagents :

-

Carbodiimides (e.g., EDC, DCC)

-

Activated esters (e.g., HOBt, HOAt)

Applications : Synthesis of peptidomimetics or modified tryptophan derivatives.

科学研究应用

Antidepressant Effects

Research has indicated that derivatives of indole compounds, including (R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation .

Anticancer Properties

Indole derivatives have been studied for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated significant cytotoxic effects against various cancer types, including breast and colorectal cancers .

Neuroprotective Effects

The compound may also possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Studies suggest that it can mitigate oxidative stress and inflammation in neuronal cells, leading to enhanced survival rates under toxic conditions .

Case Studies

Therapeutic Potential

The therapeutic implications of this compound are vast:

- Psychiatric Disorders : Its antidepressant properties suggest potential use in treating major depressive disorder and anxiety disorders.

- Cancer Therapy : The anticancer activity positions it as a candidate for developing novel chemotherapeutic agents.

- Neurodegenerative Diseases : Its neuroprotective effects could lead to applications in conditions such as Alzheimer's and Parkinson's diseases.

作用机制

The mechanism of action of ®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin

Uniqueness

®-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate is unique due to its chiral nature and specific substitution pattern, which confer distinct biological activities and synthetic utility compared to other indole derivatives .

生物活性

(R)-Ethyl 2-amino-3-(1H-indol-3-YL)propanoate, a chiral compound belonging to the class of tryptophan derivatives, has garnered attention for its diverse biological activities. Its structural features, including an indole ring and an ethyl ester group, contribute to its interaction with various biological targets, making it a significant compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The presence of the indole moiety is crucial as it is known for its involvement in numerous biological processes.

The biological activity of this compound is primarily attributed to its interaction with:

- Serotonin Receptors : This compound may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.

- Enzymes : It interacts with enzymes such as tryptophan hydroxylase, which is involved in serotonin biosynthesis.

- Other Molecular Targets : The compound has been studied for its potential effects on various indole-binding proteins, enhancing its therapeutic prospects in neurological disorders and cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. Several studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that compounds similar to this derivative have significant cytotoxic effects on various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .

Neuroprotective Effects

Due to its structural similarity to serotonin and tryptophan, this compound is being investigated for neuroprotective effects. It may help mitigate neurodegenerative diseases by enhancing serotonin signaling pathways .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that derivatives of tryptophan exhibit varying degrees of antimicrobial efficacy against different bacterial strains . The presence of specific functional groups can enhance this activity, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

属性

IUPAC Name |

ethyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYEOZXRSTEGL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。